Comparative Potency of NADPH Oxidase Inhibition: Apocynin vs. VAS3947 in HL-60 Cells
In a direct comparative study of chemically distinct NADPH oxidase inhibitors, Apocynin was found to be significantly less potent than the novel triazolo pyrimidine VAS3947 in a specific cell-based assay [1]. While Apocynin's inhibitory effect was assay-dependent and often weak, VAS3947 demonstrated consistent, high-potency inhibition across multiple systems [1].
| Evidence Dimension | NADPH oxidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 97 µM (in HL-60/L012 assay only) |
| Comparator Or Baseline | VAS3947: 2 µM (in HL-60/L012 assay) |
| Quantified Difference | VAS3947 is ~48.5-fold more potent than Apocynin in this assay system. |
| Conditions | ROS production measured by L012-derived chemiluminescence in DMSO-differentiated HL-60 cells. |
Why This Matters
This data demonstrates that Apocynin's potency is highly assay-dependent, and in a direct comparison, it is a far weaker inhibitor than VAS3947, which is critical for researchers selecting an inhibitor for cell-based ROS studies.
- [1] Wind S, Beuerlein K, Eucker T, et al. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. Br J Pharmacol. 2010;161(4):885-898. doi:10.1111/j.1476-5381.2010.00920.x View Source
